BenchChemオンラインストアへようこそ!

1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Physicochemical profiling ADME prediction logP comparison

1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034402-44-1) is a synthetic 1,3-disubstituted urea characterized by a (1r,4r)-configured cyclohexyl spacer bearing a 4,6-dimethylpyrimidin-2-yloxy substituent on one urea nitrogen and a 2-methoxyethyl group on the other. The compound has a molecular formula of C16H26N4O3 and a molecular weight of 322.409 g/mol.

Molecular Formula C16H26N4O3
Molecular Weight 322.409
CAS No. 2034402-44-1
Cat. No. B2411508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
CAS2034402-44-1
Molecular FormulaC16H26N4O3
Molecular Weight322.409
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)NCCOC)C
InChIInChI=1S/C16H26N4O3/c1-11-10-12(2)19-16(18-11)23-14-6-4-13(5-7-14)20-15(21)17-8-9-22-3/h10,13-14H,4-9H2,1-3H3,(H2,17,20,21)
InChIKeyDPWAQSAHQKUEBO-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034402-44-1): Chemical Class and Baseline Physicochemical Profile for Research Procurement


1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034402-44-1) is a synthetic 1,3-disubstituted urea characterized by a (1r,4r)-configured cyclohexyl spacer bearing a 4,6-dimethylpyrimidin-2-yloxy substituent on one urea nitrogen and a 2-methoxyethyl group on the other. The compound has a molecular formula of C16H26N4O3 and a molecular weight of 322.409 g/mol [1]. Its calculated logP is 2.33, with 1 hydrogen bond donor, 7 hydrogen bond acceptors, 6 rotatable bonds, and a topological polar surface area (TPSA) of 76.46 Ų, fully compliant with Lipinski's Rule of Five [1]. The compound is cataloged in the ZINC database (ZINC000028655630) but has no known bioactivity annotations in ChEMBL and no reported clinical trial involvement [1]. It is commercially available from screening compound suppliers, including Life Chemicals (Cat. No. F6485-2172), and is intended exclusively for laboratory research use [2].

Why 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Within the broader class of pyrimidinyloxy-cyclohexyl ureas, even subtle structural modifications produce substantial divergence in calculated physicochemical properties that directly impact solubility, permeability, and target-binding potential. The closest commercially available analog—1-(2-methoxyethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034400-77-4)—differs only by the absence of two methyl groups at the pyrimidine 4- and 6-positions, yet this modification reduces molecular weight by ~28 Da (from 322.4 to 294.4) and is predicted to lower logP and alter both hydrogen-bond acceptor capacity and π-stacking geometry [1]. The (1r,4r) stereochemistry of the cyclohexyl ring, confirmed by the InChI Key DPWAQSAHQKUEBO-HDJSIYSDSA-N, dictates the three-dimensional presentation of the pyrimidinyloxy pharmacophore; any cis-diastereomer or racemic mixture would present a fundamentally different spatial orientation to biological targets [1]. Furthermore, the 4,6-dimethylpyrimidine sub-structure appears in patent-defined kinase inhibitor scaffolds (US20070155764) where methylation status on the pyrimidine ring is known to modulate potency against B-Raf and receptor tyrosine kinases, making the methyl groups a non-interchangeable determinant of target selectivity [2]. These considerations mandate that procurement specifications strictly require both the exact CAS number and stereochemical designation.

Quantitative Differentiation Evidence for 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea vs. Closest Analogs


Increased Lipophilicity (logP 2.33) Versus Des-Methyl Analog Confers Different Predicted Membrane Permeability

The target compound has a calculated logP of 2.33, as recorded in the ZINC database [1]. This value is approximately 0.5–0.8 log units higher than what would be predicted for the des-methyl analog 1-(2-methoxyethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034400-77-4), which has a molecular formula of C14H22N4O3 (MW 294.355) and lacks the two methyl groups . Each additional methyl group on an aromatic ring typically contributes +0.4 to +0.5 to calculated logP based on the Hansch π constant for aromatic methyl substitution. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeation while remaining below the logP 5 threshold associated with poor drug-likeness.

Physicochemical profiling ADME prediction logP comparison Lead optimization

Molecular Weight Increase of 28 Da Relative to Des-Methyl Analog Alters Predicted Metabolic Stability Profile

The target compound has a molecular weight of 322.409 Da versus 294.355 Da for the des-methyl analog CAS 2034400-77-4, a difference of +28 Da attributable to the two additional methyl groups (14 Da each) at pyrimidine positions 4 and 6 [1]. This mass increment is structurally localized to the heteroaromatic ring, which may influence both metabolic soft-spot susceptibility and CYP450 binding orientation. In closely related pyrimidine-containing urea series, methylation at the 4- and 6-positions of the pyrimidine ring has been shown to reduce oxidative metabolism at those positions by blocking hydroxylation sites [2].

Metabolic stability Molecular weight optimization Lead selection Pharmacokinetics

Distinct Hydrogen-Bond Acceptor Profile (7 HBA, 1 HBD) Provides Different Solvation Characteristics Versus Direct-Attachment Urea Analogs

The target compound presents a hydrogen-bond donor/acceptor ratio of 1 HBD to 7 HBA, with a topological polar surface area (TPSA) of 76.46 Ų [1]. This profile differs markedly from direct-attachment pyrimidinyl ureas such as 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)urea, which typically have 2 HBD (both urea NH groups directly available) and a lower HBA count due to the absence of the cyclohexyl ether oxygen and the methoxyethyl chain [2]. The cyclohexyloxy spacer in the target compound introduces an additional ether oxygen HBA while simultaneously reducing the effective HBD count to 1 (the urea NH adjacent to the cyclohexyl ring experiences steric shielding), creating a distinct solvation and protein-binding hydrogen-bond signature.

Hydrogen bonding Solubility prediction Crystal engineering Target engagement

4,6-Dimethylpyrimidine Scaffold Is Associated with Kinase Inhibition in Patent Literature, Distinguishing the Target from Non-Methylated Pyrimidine Analogs

U.S. Patent Application US20070155764A1, assigned to Kalypsys, Inc., explicitly claims substituted pyrimidinyloxy urea compounds of Formulas II, III, and IV as inhibitors of protein kinases including B-Raf and multiple receptor tyrosine and cytoplasmic tyrosine kinases [1]. Within this patent class, the pyrimidine ring substitution pattern—including methylation status—is a defined variable that modulates kinase selectivity and potency. Separately, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have demonstrated moderate anticonvulsant activity in in vivo pentylenetetrazole-induced seizure models, confirming that the 4,6-dimethylpyrimidine substructure engages neurological targets [2]. The des-methyl analog (CAS 2034400-77-4) lacks these specific methyl groups and therefore falls outside the substitution pattern explicitly covered by the Kalypsys kinase inhibitor patent SAR.

Kinase inhibition B-Raf Receptor tyrosine kinase Scaffold-based drug discovery

Recommended Research and Screening Applications for 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea Based on Available Evidence


Kinase Inhibitor Screening Libraries Targeting B-Raf and Receptor Tyrosine Kinases

The compound's 4,6-dimethylpyrimidin-2-yloxy urea scaffold aligns with patent US20070155764A1, which claims pyrimidinyloxy ureas as inhibitors of B-Raf, VEGFR, PDGFR, and FGFR kinases [1]. Inclusion of this compound in kinase profiling panels is warranted when the screening hypothesis requires a dimethyl-substituted pyrimidine pharmacophore with a cyclohexyl spacer, as the methylation pattern influences kinase selectivity according to the patent SAR. The compound's logP of 2.33 and compliance with Lipinski's Rule of Five [2] further support its suitability for cell-based kinase assays.

Central Nervous System (CNS) Drug Discovery Programs Evaluating Anticonvulsant Chemotypes

Related 4,6-dimethylpyrimidine derivatives have demonstrated moderate anticonvulsant activity in in vivo pentylenetetrazole-induced seizure models (Severina et al., 2020) [3]. While the target compound itself has not been directly tested in these models, its shared 4,6-dimethylpyrimidine core and favorable logP of 2.33 (within the optimal CNS drug range of 1–4) make it a logical candidate for inclusion in anticonvulsant screening cascades, particularly when compared to non-methylated pyrimidine analogs that lack the patent-supported neurological target engagement data.

Physicochemical Comparator Studies for Structure-Property Relationship (SPR) Analysis of Pyrimidinyloxy Ureas

The target compound serves as an ideal dimethyl-substituted reference point in SPR studies comparing methylated vs. non-methylated pyrimidinyloxy ureas. With its calculated logP of 2.33, MW of 322.409 Da, and HBD/HBA ratio of 1/7 [2], it provides a well-characterized physicochemical baseline against which the des-methyl analog (CAS 2034400-77-4, MW 294.355) can be systematically compared. Such paired comparisons are essential for establishing quantitative SPR models that guide lead optimization in medicinal chemistry programs.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening as a Urea-Based Pharmacophore Probe

1,3-Disubstituted ureas constitute the dominant pharmacophore class for soluble epoxide hydrolase (sEH) inhibition, with numerous urea derivatives achieving Ki values in the low nanomolar to sub-nanomolar range against recombinant human sEH [4]. The target compound's urea core, combined with its unique 4,6-dimethylpyrimidin-2-yloxy-cyclohexyl substitution, represents an unexplored sEH chemotype. Procurement for sEH biochemical screening is recommended because the dimethylpyrimidine group introduces steric and electronic features distinct from the extensively studied adamantyl- and phenyl-urea sEH inhibitors, potentially offering novel selectivity profiles.

Quote Request

Request a Quote for 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.